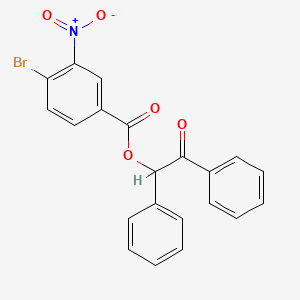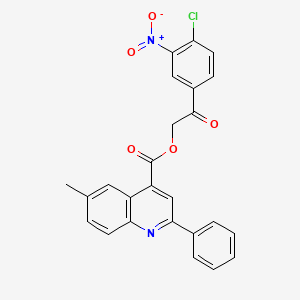
6,7-dimethoxy-2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6,7-dimethoxy-2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which may provide insight into the mechanisms of certain physiological processes.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is not well understood. However, it is believed to interact with certain neurotransmitter systems in the brain, which may be involved in the regulation of mood, cognition, and other physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of certain enzymes and receptors in the brain, which may be involved in the regulation of neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-dimethoxy-2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively target specific biological targets. This compound may also be useful in the development of new drugs for the treatment of certain neurological disorders. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in certain research settings.
Direcciones Futuras
There are many potential future directions for research into 6,7-dimethoxy-2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new drugs that target specific neurotransmitter systems in the brain. Another potential direction is the investigation of the physiological effects of this compound in animal models, which may provide insight into its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. While the mechanism of action of this compound is not well understood, studies have shown that it can have a range of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders and other conditions.
Aplicaciones Científicas De Investigación
Research into the potential applications of 6,7-dimethoxy-2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has focused on its ability to interact with certain biological targets. This compound has been shown to bind to specific receptors in the brain, which may have implications for the treatment of certain neurological disorders.
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUDPVKKEPXKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(Cl)(Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931988.png)

![N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
![3-(2-chlorophenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932011.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932026.png)
![N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932030.png)
![4,7,7-trimethyl-1-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932037.png)


![7-[(2-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932062.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3932069.png)
![4-(3-chlorophenoxy)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3932076.png)
![4-[(2-aminophenyl)amino]-5-nitrophthalonitrile](/img/structure/B3932084.png)
